

An In-depth Technical Guide to Ethacridine Lactate Monohydrate

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Compound of Interest

Compound Name: *Ethacridine lactate monohydrate*

Cat. No.: *B1671380*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and mechanisms of action of **Ethacridine Lactate Monohydrate**, a compound recognized for its antiseptic and abortifacient properties.

Chemical and Physical Properties

Ethacridine lactate monohydrate, also known as acrinol, is an aromatic organic compound derived from acridine. It typically presents as an orange-yellow crystalline powder.^{[1][2]} The key quantitative data for this compound are summarized below.

Property	Value	Citations
Molecular Formula	$C_{15}H_{15}N_3O \cdot C_3H_6O_3 \cdot H_2O$ (also represented as $C_{18}H_{23}N_3O_5$)	[3]
Molecular Weight	361.39 g/mol (values ranging from 343.38 to 361.40 g/mol reported)	[3][4]
CAS Number	6402-23-9	[5][6]
Melting Point	226 - 244 °C	[1][5]
Solubility	Partially soluble in water (1:15), soluble in boiling water (1:9)	
Appearance	Orange-yellow crystalline powder	[1]

Experimental Protocols

This section details methodologies for the synthesis, in vitro preparation, and evaluation of the biological activity of **ethacridine lactate monohydrate**.

Two primary methods for the synthesis of ethacridine lactate have been reported:

Method 1: Phosphorus Oxychloride-Mediated Cyclization

This industrial method involves a cyclization reaction driven by phosphorus oxychloride ($POCl_3$). The process, as outlined in Chinese patent CN102786471B, begins with the reaction of 2-(4-ethoxyphenylamino)-4-nitrobenzoic acid with $POCl_3$ in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide.[7] The subsequent steps involve the introduction of an ammonia source to yield 2-ethoxy-6-nitro-9-aminoacridine, which is then processed to ethacridine lactate.[7][8]

Method 2: Reduction and Salt Formation

A laboratory-scale synthesis can be performed as follows[9]:

- Combine 10 g of 2-ethoxy-6-nitro-9-aminoacridine, 8 g of zinc powder, and 6.6 g of solid ammonium chloride in a 500 mL reaction flask.
- Add 150 mL of ethanol to the mixture.
- Under a nitrogen atmosphere, heat the mixture to 80°C and allow it to react for 2 hours.
- After the reaction, cool the mixture to room temperature to obtain a solution containing 2-ethoxy-6,9-diaminoacridine.
- To this solution, add 3.53 g of 90% lactic acid.
- Heat the mixture to 80°C under nitrogen protection and stir for 1 hour.
- Filter the mixture while it is still warm.
- Allow the filtrate to cool to room temperature, which will result in the precipitation of a bright yellow solid, identified as ethacridine lactate.

For in vitro experiments, stock solutions of **ethacridine lactate monohydrate** can be prepared as follows[6]:

- DMSO: Soluble up to 72 mg/mL. It is recommended to use fresh DMSO as moisture can reduce solubility.
- Water: Soluble up to 5 mg/mL.
- Ethanol: Soluble up to 1 mg/mL.

For long-term storage, it is advised to aliquot the stock solutions to prevent degradation from repeated freeze-thaw cycles. Store at -80°C for up to one year or at -20°C for up to one month.
[6]

This protocol is designed to evaluate the efficacy of antiseptics against bacterial biofilms.[10]

- **Bacterial Culture:** Culture *Pseudomonas aeruginosa* or *Staphylococcus aureus* in an appropriate liquid medium (e.g., TSB for *P. aeruginosa*) at 37°C for 24 hours.
- **Preparation of Bacterial Suspension:** Dilute the overnight culture with fresh medium to a concentration of 1×10^5 cells/mL.
- **Biofilm Formation:** Transfer 100 µL of the diluted bacterial suspension into triplicate wells of a 96-well polystyrene plate. Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
- **Antiseptic Treatment:** After incubation, carefully remove the planktonic bacteria and wash the wells. Add the desired concentration of ethacridine lactate solution to the wells for specific contact times (e.g., 1, 15, and 30 minutes).[\[11\]](#)
- **Assessment of Biofilm Viability:** Following treatment, wash the wells again and assess the viability of the remaining biofilm. This can be done using a viability stain (e.g., crystal violet) or by colony-forming unit (CFU) counting after scraping and resuspending the biofilm.[\[10\]](#)[\[11\]](#) A positive control (biofilm untreated with the antiseptic) and a negative control (wells with only medium) should be included.[\[11\]](#)

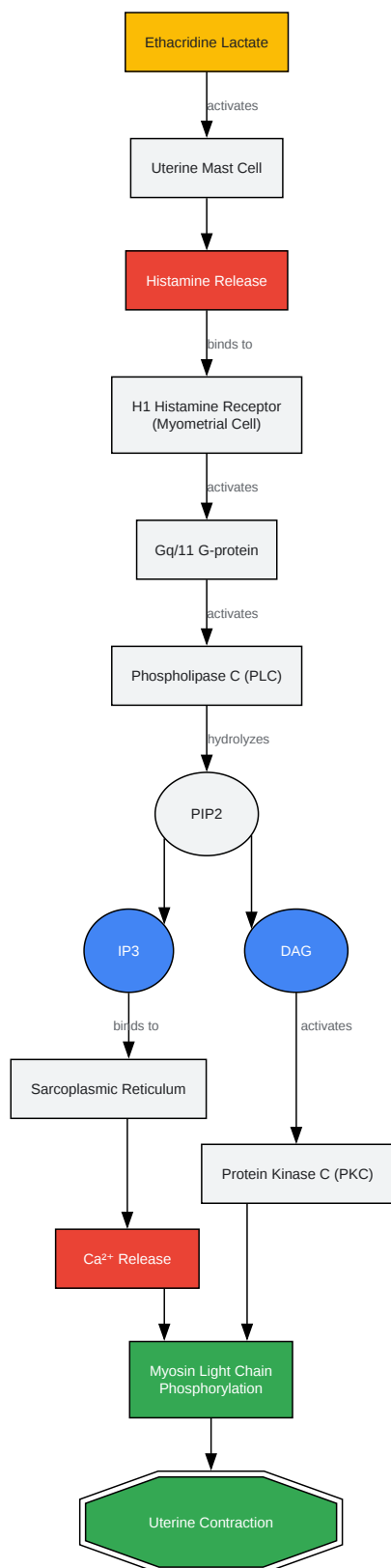
Ethacridine lactate is used clinically as an abortifacient. A common protocol is as follows[\[12\]](#) [\[13\]](#):

- A sterilized Foley's catheter (No. 16) is introduced through the cervical canal into the extra-amniotic space.
- 150 mL of a 0.1% solution of ethacridine lactate is slowly injected.[\[12\]](#)[\[13\]](#)
- The catheter may be kept in place for a few hours.
- The patient is monitored for the progress of labor. Intravenous oxytocin may be administered to augment the process.[\[13\]](#)

Signaling Pathways and Mechanisms of Action

The primary mechanism for inducing uterine contractions involves the activation of uterine mast cells.[\[14\]](#)[\[15\]](#) This initiates a signaling cascade that leads to the contraction of the myometrial

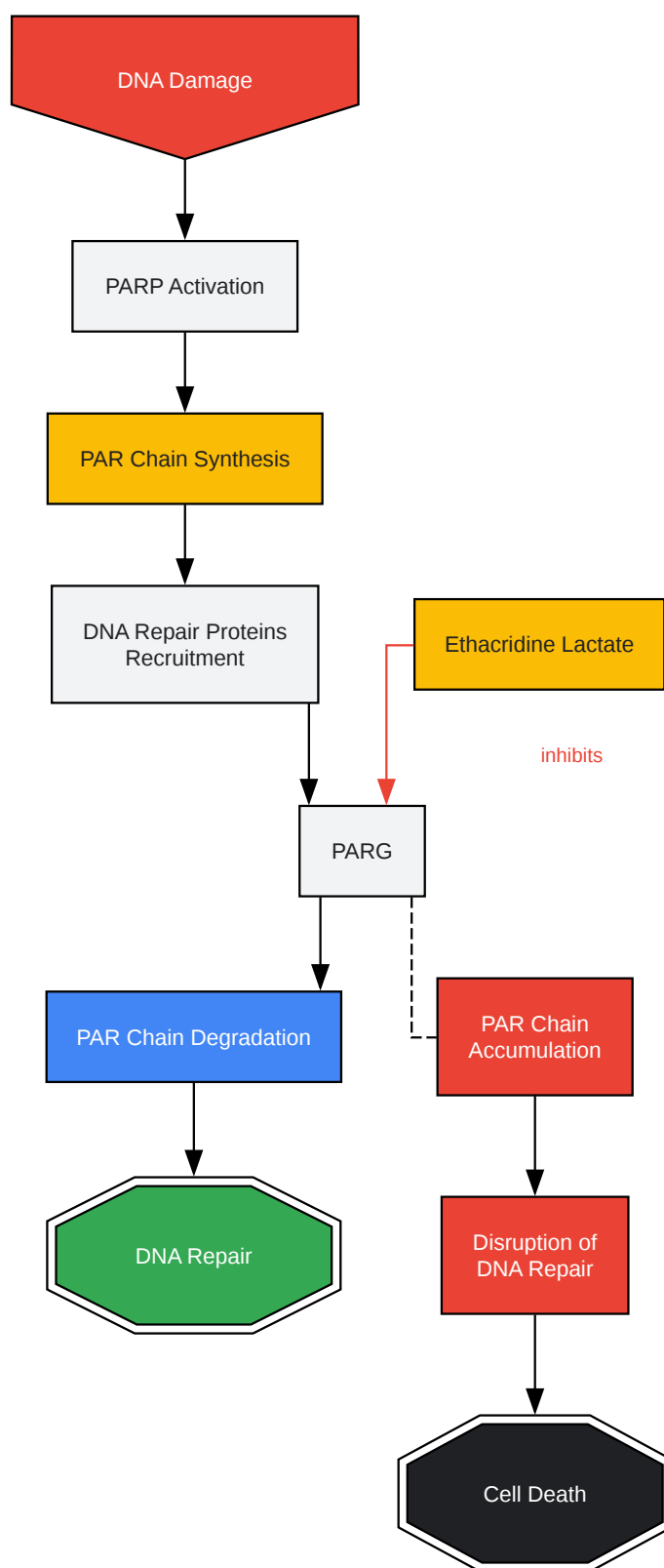
smooth muscle.



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Signaling pathway of ethacridine lactate-induced uterine contraction.

Ethacridine lactate has been identified as a poly(ADP-ribose) glycohydrolase (PARG) inhibitor. PARG is a key enzyme in the DNA damage response pathway, responsible for degrading poly(ADP-ribose) (PAR) chains that are synthesized by PARP enzymes at sites of DNA damage. By inhibiting PARG, ethacridine lactate can lead to an accumulation of PAR chains, which disrupts the DNA repair process and can lead to cell death, particularly in cancer cells that are already under high replicative stress.[16]



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Mechanism of PARG inhibition by ethacridine lactate in the DNA damage response.

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